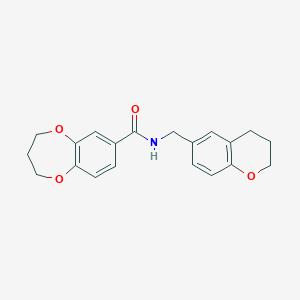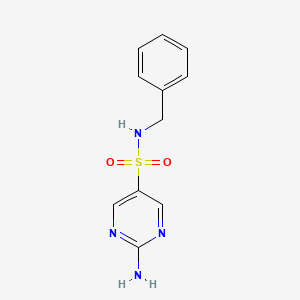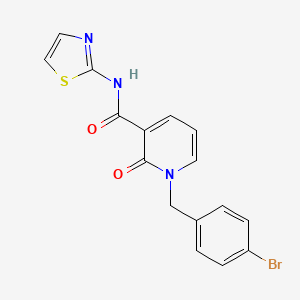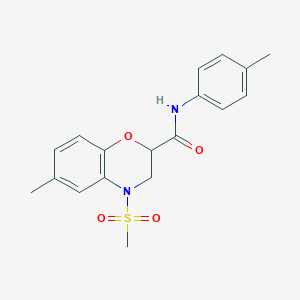![molecular formula C17H13BrN4S B11254505 6-(4-bromophenyl)-3-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11254505.png)
6-(4-bromophenyl)-3-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It contains a triazolo-thiadiazine ring system, which combines a triazole and a thiadiazine ring.
- The compound’s structure includes a 4-bromophenyl group and a 2-methylphenyl group attached to the triazolo-thiadiazine core.
6-(4-bromophenyl)-3-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: , also known by its systematic name, is a heterocyclic compound.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the cyclization of appropriate precursors.
Reaction Conditions: The exact conditions depend on the specific synthetic route, but they typically involve heating, reflux, and the use of suitable reagents.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the lab for research purposes.
化学反応の分析
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but examples include substituted derivatives of the parent compound.
科学的研究の応用
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It may have applications in drug discovery due to its unique structure.
Medicine: Investigating its pharmacological properties could lead to potential therapeutic agents.
Industry: While not widely used industrially, it has potential in materials science.
作用機序
- The exact mechanism isn’t well-documented, but it likely interacts with specific receptors or enzymes due to its structural features.
- Further research is needed to elucidate its targets and pathways.
類似化合物との比較
Similar Compounds: Other triazolo-thiadiazines or related heterocycles.
Uniqueness: Its combination of bromophenyl and methylphenyl groups sets it apart from other compounds in this class.
Remember that this compound’s detailed properties and applications may vary based on ongoing research
特性
分子式 |
C17H13BrN4S |
|---|---|
分子量 |
385.3 g/mol |
IUPAC名 |
6-(4-bromophenyl)-3-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H13BrN4S/c1-11-4-2-3-5-14(11)16-19-20-17-22(16)21-15(10-23-17)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3 |
InChIキー |
NDIBXKFIQKXXAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11254423.png)

![2-(2-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11254429.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11254431.png)
![N-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254437.png)
![2-(4-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B11254441.png)


![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B11254453.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11254457.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11254465.png)

![3-(4-chlorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254486.png)
![3-(4-chlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11254490.png)
